

Comparative Analysis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN NMR Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
Cat. No.:	B067323

[Get Quote](#)

For immediate release:

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**. Due to the limited availability of public experimental NMR data for this compound, this report furnishes a predicted ^1H and ^{13}C NMR dataset and compares it with experimental data from a structurally analogous compound, 1-Boc-piperidine-4-carboxylic acid. This comparison offers valuable insights for researchers in synthetic chemistry and drug development for the structural verification of related molecules.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN** and the experimental data for the reference compound, 1-Boc-piperidine-4-carboxylic acid.

Table 1: ^1H NMR Data Comparison

Assignment	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROXYAN (Predicted)	1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent	CDCl ₃	CDCl ₃
Frequency	400 MHz	400 MHz
Chemical Shift (δ ppm)	Multiplicity	Integration
-C(CH ₃) ₃	1.45	s
-CH ₂ - (ring, axial)	1.90 - 2.10	m
-CH ₂ - (ring, equatorial)	2.20 - 2.40	m
-CH- (ring)		
-CH ₂ -N		
-CH ₂ -O-	3.60 - 3.80	m
-NH-	~5.1	br s
-COOH	>10	br s

Note: Predicted data is generated from computational models and may differ from experimental values. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Data Comparison

Assignment	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROXYAN (Predicted)	1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent	CDCl ₃	CDCl ₃
Frequency	100 MHz	100 MHz
Chemical Shift (δ ppm)	Chemical Shift (δ ppm)	
-CH ₃	~28.4	28.4
-C(CH ₃) ₃	~80.5	79.8
Ring -CH ₂ -	~34.0	28.8
Ring -CH ₂ -O- or -CH ₂ -N-	~64.5	43.5
Ring -CH-	41.5	
C4 (quaternary)	~58.0	
-C=O (Boc)	~155.2	154.8
-COOH	~176.0	179.5

Note: Predicted data is generated from computational models and may differ from experimental values.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

- The ¹H NMR spectra are recorded on a 400 MHz spectrometer.
- The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

- The ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.
- Proton-decoupled spectra are acquired with a spectral width of 240 ppm.
- A relaxation delay of 2.0 s and an acquisition time of 1.5 s are used, with an accumulation of 1024 scans.
- Chemical shifts are referenced to the solvent peak.

Workflow Visualization

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.

- To cite this document: BenchChem. [Comparative Analysis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN NMR Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067323#1h-and-13c-nmr-data-for-4-n-boc-amino-4-carboxytetrahydropyran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com